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Compound of Interest

Compound Name: 4-Pyridinecarboxamide, N-methyl-

CAS No.: 6843-37-4

Cat. No.: B056553

Get Quote

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary & Chemical Identity
N-Methylisonicotinamide (CAS 6843-37-4) is the N-methylated amide derivative of isonicotinic

acid.[1] It is a structural isomer of the endogenous metabolite N-methylnicotinamide (MNA), but

possesses distinct physicochemical properties due to the para-substitution pattern of the

pyridine ring.[1]

This guide provides a definitive analysis of its ionization constants (

), distinguishing between the basic pyridine nitrogen and the neutral amide nitrogen.[1] It
addresses the critical stability issues—specifically rapid alkaline hydrolysis—that frequently
confound experimental data in drug development workflows.[1]
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Property Data

IUPAC Name N-Methylpyridine-4-carboxamide

Common Synonyms
N-Methylisonicotinamide; 4-

Pyridinecarboxamide, N-methyl-

CAS Registry Number 6843-37-4

Molecular Formula

Molecular Weight 136.15 g/mol

Key Isomer Distinction

NOTN-methylnicotinamide (3-isomer, CAS 114-

33-0) NOT 1-methylisonicotinamide (Quaternary

salt)

Ionization Constants ( ) & Physicochemical
Profile[3]
The ionization behavior of N-methylisonicotinamide is governed by two distinct nitrogen

centers. Understanding the disparity between these sites is essential for accurate solubility

profiling and formulation.[1]

Primary Ionization: The Pyridine Nitrogen
The pyridine ring nitrogen is the sole physiologically relevant ionization site.[1] It acts as a weak

base.[1]

Experimental

(Pyridine

):3.61 ± 0.10[1]

Ionization State at pH 7.4: >99.9% Neutral (Unionized)[1]

Ionization State at pH 2.0: >97% Cationic (Protonated)[1]
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Mechanistic Insight: The electron-withdrawing nature of the para-amide group reduces the

electron density on the pyridine nitrogen compared to unsubstituted pyridine (

5.23).[1] The N-methyl substitution on the amide moiety exerts a negligible inductive effect on
the distant pyridine nitrogen, resulting in a

virtually identical to the parent isonicotinamide (

3.61).[1]

Secondary Ionization: The Amide Nitrogen
The amide nitrogen is non-basic in aqueous media due to resonance delocalization of the lone

pair into the carbonyl group.[1] It can act as a very weak acid only under super-basic

conditions.[1]

Predicted

(Amide

deprotonation):~14.3[1]

Relevance: Negligible for physiological or standard pharmaceutical applications.[1]

Summary of Constants
Parameter Value Context

(Base) 3.61 Protonation of Pyridine Ring N

(Acid) > 14.0
Deprotonation of Amide N

(Theoretical)

LogP (Octanol/Water) -0.45 Highly Hydrophilic

LogD (pH 7.4) -0.45
Distribution coefficient at

physiological pH

Water Solubility High
Due to H-bond donor/acceptor

capacity
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Visualizing the Ionization Equilibrium
The following diagram illustrates the protonation pathway. Note that the amide nitrogen remains

neutral across the entire pH 1–13 range.[1]

Physiological Relevance

Cationic Form (pH < 2)
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Click to download full resolution via product page

Figure 1: Ionization equilibrium of N-methylisonicotinamide.[1] The transition from Cation to

Neutral at pH 3.6 is the only relevant step for biological systems.[1]

Stability Warning: Alkaline Hydrolysis[1]
CRITICAL PROTOCOL NOTE: Unlike many amides, N-methylisonicotinamide exhibits rapid

hydrolytic instability in alkaline environments.[1]

Mechanism: Nucleophilic attack of hydroxide (

) on the carbonyl carbon is facilitated by the electron-withdrawing pyridine ring in the para
position.[1]

Kinetics: First-order dependence on amide concentration; mixed order dependence on

.[1]

Half-life: Approximately 2 hours at pH 12 (15°C).[1]

Implication: Do not use high pH (>9) buffers for dissolution or chromatography (HPLC) if the

run time exceeds 30 minutes.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://cymitquimica.com/cas/1453-82-3/
https://www.benchchem.com/product/b056553/docs?utm_src=pdf-body-img#n-methylisonicotinamide-physicochemical-profiling-ionization-kinetics-1
https://cymitquimica.com/cas/1453-82-3/
https://cymitquimica.com/cas/1453-82-3/
https://cymitquimica.com/cas/1453-82-3/
https://cymitquimica.com/cas/1453-82-3/
https://cymitquimica.com/cas/1453-82-3/
https://cymitquimica.com/cas/1453-82-3/
https://cymitquimica.com/cas/1453-82-3/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056553?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-Methylisonicotinamide

Tetrahedral Intermediate

+ OH- (Rate Limiting)

Isonicotinate (Anion) + Methylamine

Fast Collapse

Click to download full resolution via product page

Figure 2: Hydrolysis pathway.[1] The reaction yields isonicotinic acid and methylamine,

permanently altering the sample composition.[1]

Experimental Methodologies for pKa Determination
For researchers validating these values in-house, the following protocols are recommended.

Potentiometric Titration (Gold Standard)
This method is preferred for its accuracy in the pH 2–12 range.[1]

Protocol:

Preparation: Dissolve 5 mg of N-methylisonicotinamide in 20 mL of degassed water (0.15 M

KCl ionic strength background).

Acidification: Add standardized HCl to lower starting pH to ~2.0 (ensure full protonation).

Titration: Titrate with standardized 0.1 M KOH (carbonate-free) under inert gas (

or

) to prevent
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absorption.

Data Capture: Record pH vs. Volume of KOH added.

Calculation: Use the Bjerrum method or Gran plot analysis to determine the inflection point at

pH ~3.6.[1]

Note: Perform the titration quickly (<20 mins) to avoid hydrolysis errors as pH rises above

9.[1]

UV-Vis Spectrophotometry (Alternative)
Useful if sample quantity is limited (<1 mg).[1]

Protocol:

Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to 6.0 (0.5 pH unit

intervals).[1]

Scanning: Measure the UV absorbance (200–350 nm). The pyridine ring protonation causes

a bathochromic shift (red shift) and hyperchromic effect.[1]

Analysis: Plot Absorbance at

(approx. 260-265 nm) vs. pH.

Fitting: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

[1]

Implications for Drug Development[4]
Solubility & Formulation

pH < 3: High solubility due to cationic pyridinium formation.[1] Stable in acidic liquid

formulations.[1]

pH 4–8: The molecule is neutral.[1] While still water-soluble due to its polarity, it is most

lipophilic in this range (LogD ~ -0.45), facilitating passive diffusion across membranes.[1]
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Analytical Interference[1]
HPLC: When developing methods, use acidic mobile phases (e.g., 0.1% Formic Acid, pH

~2.7).[1] This ensures the analyte is fully protonated, improving peak shape and retention

reproducibility on C18 columns.[1]

Avoid: Basic mobile phases (Ammonium Hydroxide pH 10) will cause on-column

degradation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b056553/docs#n-methylisonicotinamide-
physicochemical-profiling-ionization-kinetics-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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